4-Methoxybenzofuran-7-carbaldehyde
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Overview
Description
4-Methoxy-1-benzofuran-7-carbaldehyde is an organic compound with the molecular formula C10H8O3. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. This compound is notable for its methoxy group at the 4-position and an aldehyde group at the 7-position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-benzofuran-7-carbaldehyde typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxyphenol, which serves as the starting material.
Formation of Benzofuran Ring: The key step involves the cyclization of 4-methoxyphenol with an appropriate reagent to form the benzofuran ring. This can be achieved through various methods, including the use of Lewis acids or transition metal catalysts.
Industrial Production Methods
Industrial production of 4-Methoxy-1-benzofuran-7-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: 4-Methoxy-1-benzofuran-7-carboxylic acid.
Reduction: 4-Methoxy-1-benzofuran-7-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1-benzofuran-7-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the design of molecular probes and sensors for detecting biological analytes.
Synthetic Chemistry: It is a versatile intermediate in the synthesis of complex organic molecules and natural product analogs.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-benzofuran-7-carbaldehyde depends on its specific application:
Biological Activity: In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The methoxy and aldehyde groups play crucial roles in binding interactions and modulating biological activity.
Materials Science: In materials science, its electronic properties are influenced by the conjugated benzofuran ring system, which facilitates charge transport and light absorption.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-benzofuran-7-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxy-1-benzofuran-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.
4-Methoxy-2-benzofuran-7-carbaldehyde: Similar structure but with an additional substituent at the 2-position.
Uniqueness
4-Methoxy-1-benzofuran-7-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique arrangement allows for targeted interactions in biological systems and specific electronic properties in materials applications .
Properties
Molecular Formula |
C10H8O3 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methoxy-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-6H,1H3 |
InChI Key |
XMUBOIWJKZIQSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=COC2=C(C=C1)C=O |
Origin of Product |
United States |
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